Diethyl 2-bromo-2-butylmalonate
Description
Diethyl 2-bromo-2-methylmalonate (CAS 29263-94-3) is a brominated malonate ester with the molecular formula C₈H₁₃BrO₄ and a molecular weight of 253.09 g/mol. It features a central malonate core substituted with a bromine atom and a methyl group at the α-carbon (Figure 1). This compound is synthesized via nucleophilic substitution reactions, often starting from diethyl bromomalonate or related precursors . Its high purity (98%) and reactivity make it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functionalized heterocycles .
Figure 1: Structure of diethyl 2-bromo-2-methylmalonate.
Properties
Molecular Formula |
C11H19BrO4 |
|---|---|
Molecular Weight |
295.17 g/mol |
IUPAC Name |
diethyl 2-bromo-2-butylpropanedioate |
InChI |
InChI=1S/C11H19BrO4/c1-4-7-8-11(12,9(13)15-5-2)10(14)16-6-3/h4-8H2,1-3H3 |
InChI Key |
MKPMPYFAMIHZJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OCC)(C(=O)OCC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Malonate Esters
Structural and Functional Group Variations
Malonate esters differ primarily in their α-substituents, which influence their reactivity and applications. Key analogs include:
Key Observations :
- Bromine vs. Methyl vs. Aryl Groups : Bromine enhances electrophilicity, facilitating nucleophilic substitutions (e.g., in diethyl bromomalonate and 2-bromo-2-methylmalonate). Methyl groups increase steric hindrance, moderating reaction rates . Aryl groups (e.g., benzyl, phenyl) introduce aromaticity, enabling π-π interactions in polymer or drug design .
- Reactivity: Diethyl 2-bromo-2-methylmalonate undergoes asymmetric ring-opening reactions with aziridines to yield γ-amino esters, a process catalyzed by rare earth metal complexes . In contrast, diethyl benzylmalonate is used in synthesizing coumarin derivatives via Claisen condensations .
Diethyl 2-Bromo-2-Methylmalonate :
Synthesized via nucleophilic substitution of diethyl bromomalonate with methylbenzylamine in absolute ethanol . Alternative routes involve halogenation of diethyl malonate derivatives .
Diethyl Bromomalonate :
Prepared by bromination of diethyl malonate using N-bromosuccinimide (NBS) under radical conditions .
Diethyl Benzylmalonate :
Formed via alkylation of diethyl malonate with benzyl bromide in the presence of a base (e.g., K₂CO₃) .
Physicochemical Properties
Thermal Stability : Brominated malonates (e.g., 2-bromo-2-methylmalonate) are sensitive to heat and light, requiring storage at 2–8°C .
Q & A
What are the key physicochemical properties of Diethyl 2-bromo-2-butylmalonate, and how do they influence its reactivity in organic synthesis?
Level: Basic
Answer:
this compound (C₉H₁₅BrO₄) has a molecular weight of 267.12 g/mol. Key properties include:
- Boiling Point: 231°C at 12 mmHg .
- Density: 1.4022 g/cm³ at 25°C .
- Solubility: Miscible in ethanol, ether, and acetone; poorly soluble in water.
The bromine atom enhances electrophilicity, enabling nucleophilic substitution (e.g., Suzuki coupling), while the butyl group introduces steric hindrance, affecting reaction kinetics and regioselectivity. The ester groups participate in condensation reactions, making the compound versatile for constructing complex scaffolds .
What are the optimal reaction conditions for synthesizing this compound, and how can side reactions be minimized?
Level: Basic
Answer:
Synthesis typically involves alkylation of diethyl malonate with 2-bromo-2-butyl bromide under basic conditions (e.g., K₂CO₃ or NaH in anhydrous THF or DMF). Key considerations:
- Temperature: 0–25°C to suppress elimination byproducts.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Base: Strong bases (e.g., NaH) improve alkylation efficiency but require careful moisture control.
Side reactions (e.g., over-alkylation or hydrolysis) are minimized by using stoichiometric control and inert atmospheres. Post-reaction purification via fractional distillation or column chromatography is critical .
How do steric and electronic effects of the bromo and butyl substituents influence the compound’s reactivity in cross-coupling reactions?
Level: Advanced
Answer:
- Electronic Effects: The bromine atom acts as a leaving group, facilitating nucleophilic substitution (e.g., Suzuki-Miyaura coupling with aryl boronic acids). Electron-withdrawing ester groups stabilize transition states, enhancing reaction rates.
- Steric Effects: The bulky butyl group at the α-position hinders nucleophilic attack, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to overcome steric barriers.
Comparative studies with analogs (e.g., Diethyl 2-bromo-2-methylmalonate) show that increased steric bulk reduces reaction yields but improves selectivity for mono-substitution .
What advanced spectroscopic techniques are effective for characterizing this compound and its synthetic intermediates?
Level: Advanced
Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 1.2–1.6 ppm (butyl CH₂), δ 4.2–4.4 ppm (ester OCH₂), and δ 3.5–3.7 ppm (Br-C adjacent protons).
- ¹³C NMR: Carbonyl carbons at δ 165–170 ppm; brominated carbon at δ 45–50 ppm.
- HRMS: Accurate mass analysis confirms molecular ion [M+H]⁺ at m/z 267.12.
- IR Spectroscopy: Ester C=O stretches at 1740–1720 cm⁻¹; C-Br at 550–650 cm⁻¹.
2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex mixtures, while X-ray crystallography validates stereochemistry in crystalline derivatives .
How can computational chemistry methods predict regioselectivity in reactions involving this compound?
Level: Advanced
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example:
- Nucleophilic Substitution: Calculations show higher activation energy for attack at the brominated carbon due to steric hindrance from the butyl group.
- Condensation Reactions: Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites on the malonate core.
MD simulations in explicit solvents (e.g., DMSO) replicate solvation effects, aiding in solvent selection for experimental optimization .
What strategies resolve contradictory data on the compound’s stability under varying catalytic or solvent conditions?
Level: Advanced
Answer:
Contradictions in stability data (e.g., decomposition in polar vs. nonpolar solvents) are addressed via:
- Kinetic Studies: Monitor degradation rates using HPLC/GC-MS under controlled conditions.
- Accelerated Stability Testing: Expose the compound to elevated temperatures/humidity to identify degradation pathways (e.g., ester hydrolysis).
- Catalyst Screening: Test palladium/copper catalysts for side-reaction suppression in coupling reactions.
For example, notes H302 toxicity, suggesting instability in aqueous acidic conditions, necessitating pH-controlled environments .
How does this compound compare to structurally similar malonates in synthetic applications?
Level: Advanced
Answer:
The butyl group in this compound offers a balance of steric bulk and lipophilicity, making it ideal for hydrophobic drug intermediates .
What methodologies validate the purity and identity of this compound in multi-step syntheses?
Level: Basic
Answer:
- Chromatography: HPLC (C18 column, acetonitrile/water gradient) detects impurities >0.1%.
- Elemental Analysis: Confirms C, H, Br, O content within ±0.3% of theoretical values.
- Melting Point: Sharp melting range (e.g., 45–47°C) indicates purity.
For intermediates, in-situ FTIR tracks functional group transformations, while TLC (silica, hexane/EtOAc) monitors reaction progress .
What are the safety and handling protocols for this compound in laboratory settings?
Level: Basic
Answer:
- Hazards: Harmful if swallowed (H302); causes skin/eye irritation ( ).
- PPE: Nitrile gloves, lab coat, safety goggles.
- Ventilation: Use fume hoods to avoid vapor inhalation.
- Storage: Inert atmosphere (N₂/Ar), –20°C, desiccated.
Spills are neutralized with sodium bicarbonate and absorbed via vermiculite. Waste is disposed via halogenated solvent routes .
How is this compound utilized in the synthesis of bioactive molecules?
Level: Advanced
Answer:
The compound serves as a key intermediate in:
- Anticancer Agents: Alkylation of pyrimidine cores via Pd-catalyzed cross-coupling.
- Antivirals: Michael addition with thiols to form sulfur-containing heterocycles.
- Natural Product Analogues: Diastereoselective aldol reactions using chiral auxiliaries.
For example, highlights malonate derivatives in chromanone synthesis, demonstrating anti-inflammatory activity .
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